tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-5-13-10-17-19(11-13)12-14-6-8-18(9-7-14)15(20)21-16(2,3)4/h1,10-11,14H,6-9,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGMCFZZOUFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: It can undergo addition reactions, particularly with electrophiles and nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is being explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit biological activities such as anti-inflammatory, analgesic, and antitumor effects. The ethynyl and pyrazole groups are believed to play crucial roles in these activities by interacting with specific biological targets.
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in multi-step synthetic pathways to create novel compounds that may have pharmaceutical applications. For instance, it can be transformed into derivatives that exhibit enhanced biological activity or improved pharmacokinetic profiles.
Biological Pathway Studies
The compound can be employed to study various biological pathways and mechanisms. Its interaction with enzymes or receptors can provide insights into metabolic processes and disease mechanisms, aiding in the development of targeted therapies.
Material Science
In material science, this compound can be used in the design and synthesis of new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with tailored functionalities, such as enhanced electrical or thermal properties.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers focused on the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate using palladium-catalyzed reactions. The synthesized compound was evaluated for its anti-cancer properties, showing promising results against certain cancer cell lines .
Case Study 2: Mechanistic Insights
Another research effort investigated the mechanism of action of this compound in modulating specific enzyme activities related to metabolic disorders. The findings suggested that the compound could inhibit pathways associated with insulin resistance, indicating its potential use in treating metabolic syndrome .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and pyrazolyl groups play a crucial role in its activity, allowing it to bind to certain enzymes or receptors and modulate their function .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate.
Biological Activity
Tert-butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula CHNO. Its unique structure, which includes a piperidine ring, a pyrazole moiety, and an ethynyl group, has attracted attention in various fields of research, particularly in medicinal chemistry for its potential biological activities.
The synthesis of this compound typically involves multiple steps starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. The hydroxyl group is converted into a leaving group, followed by a reaction with 4-ethynyl-1H-pyrazole in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for high yields and purity necessary for biological assessments.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic properties. Key areas of interest include:
1. Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, similar pyrazole compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cancer cell survival and growth .
2. Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses .
3. Antiviral Properties
Emerging studies suggest that pyrazole-based compounds may possess antiviral activities. For example, certain derivatives have demonstrated effectiveness against HIV and other viruses by interfering with viral replication mechanisms .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The ethynyl and pyrazolyl groups facilitate binding to enzymes or receptors involved in various biological pathways, potentially leading to alterations in cellular functions.
Case Studies
Several case studies have highlighted the potential of this compound:
Case Study 1: Anticancer Activity
In vitro studies on similar pyrazole derivatives revealed that they could inhibit the growth of breast cancer cells (MCF-7) with IC values in the low micromolar range, suggesting a promising therapeutic index for further development .
Case Study 2: Anti-inflammatory Response
A study evaluating the anti-inflammatory properties showed that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear fire-resistant clothing, protective gloves, and eye/face protection during handling. Use self-contained breathing apparatus in case of fire .
- Storage: Store in a cool, dry area, away from ignition sources. Follow OSHA and GHS guidelines, though the compound is not classified under GHS .
- First Aid: In case of exposure, rinse skin/eyes with water and consult a physician. Provide the SDS to medical personnel .
Q. How is the compound synthesized, and what are the critical reaction conditions?
- Methodological Answer:
- Key Steps: The synthesis involves multi-step reactions, such as forming heterocyclic intermediates (e.g., pyrazole rings) followed by coupling with the piperidine-carboxylate backbone. For example, triazole intermediates are synthesized using cyclopropylamine and thiocyanate, then reacted with piperidine derivatives under tert-butyl carbamate conditions .
- Optimization: Catalysts (e.g., Trisamine) and solvents (e.g., EtOAc/MeOH with 0.25% Et3N) are critical for yield and purity. Column chromatography (e.g., silica gel) is used for purification .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- Structural Confirmation: Use single-crystal X-ray diffraction (resolution: 0.043 Å) for precise stereochemical analysis .
- Spectroscopy: Employ <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions (e.g., ethynyl and pyrazole groups). Mass spectrometry (MW: ~277–300 g/mol) confirms molecular weight .
- Purity Assessment: HPLC or GC-MS to detect impurities, especially in multi-step syntheses .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the coupling of pyrazole and piperidine moieties?
- Methodological Answer:
- Reaction Parameters: Adjust stoichiometry (e.g., 2:1 molar ratio of reactants) and temperature (e.g., 20–60°C). Use anhydrous solvents to prevent side reactions .
- Catalyst Screening: Test palladium or copper catalysts for Sonogashira-type couplings involving ethynyl groups. Monitor reaction progress via TLC .
- Side Products: Characterize byproducts (e.g., dimerization of ethynyl groups) using LC-MS and optimize protecting group strategies .
Q. What strategies mitigate conflicting data in solubility and bioavailability predictions for this compound?
- Methodological Answer:
- Experimental Validation: Compare computational predictions (e.g., LogS = -3.5) with empirical solubility tests in DMSO, water, and ethanol .
- Bioavailability Studies: Use Caco-2 cell assays to measure permeability. Adjust substituents (e.g., tert-butyl vs. carboxylate) to balance lipophilicity .
- Data Reconciliation: Cross-reference with structurally similar compounds (e.g., tert-butyl piperazine-carboxylate derivatives) to identify trends .
Q. How should researchers address discrepancies in toxicity profiles reported across studies?
- Methodological Answer:
- Standardized Assays: Conduct Ames tests (mutagenicity) and acute toxicity studies (OECD guidelines) to harmonize data. Note that some SDS indicate no GHS classification, suggesting low acute toxicity .
- Dose-Response Analysis: Perform in vitro cytotoxicity assays (e.g., IC50 in HEK293 cells) to resolve conflicting LD50 values .
- Meta-Analysis: Review peer-reviewed studies (e.g., PubChem data) to identify consensus on occupational exposure limits .
Q. What advanced purification methods resolve challenges in isolating the final product?
- Methodological Answer:
- Chromatography: Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) for high-purity isolation .
- Crystallization: Optimize solvent mixtures (e.g., hexane/EtOAc) for recrystallization. Monitor crystal growth via polarized light microscopy .
- Quality Control: Validate purity (>95%) via elemental analysis and differential scanning calorimetry (DSC) .
Regulatory and Environmental Considerations
Q. What are the key regulatory compliance steps for using this compound in drug discovery research?
- Methodological Answer:
- Documentation: Maintain SDS and batch-specific COAs (Certificates of Analysis) aligned with FDA/EMA guidelines .
- Waste Management: Segregate halogenated waste (e.g., from pyrazole synthesis) and partner with certified disposal agencies .
- Patents: Verify non-infringement of existing patents (e.g., CAS 877399-74-1 derivatives) before publication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
